N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE
Description
N-Benzyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative with a benzyl group at the N-position and a 2-(furan-2-yl)-2-hydroxyethyl substituent at the 4-position of the piperazine ring. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
N-benzyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c22-16(17-7-4-12-24-17)14-20-8-10-21(11-9-20)18(23)19-13-15-5-2-1-3-6-15;/h1-7,12,16,22H,8-11,13-14H2,(H,19,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAINQRMFWEPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperazine core.
Attachment of the Benzyl Group: The benzyl group is attached through a reductive amination reaction, where benzaldehyde reacts with the piperazine derivative in the presence of a reducing agent.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The compound’s uniqueness lies in its benzyl , hydroxyethyl-furan , and piperazine-carboxamide groups. Below is a comparative analysis with structurally related piperazine derivatives:
Key Differences and Implications
- Substituent Effects on Bioactivity: The furan-2-yl group in the target compound may confer distinct electronic and steric properties compared to the methyl group in diethylcarbamazine or the chlorophenyl group in ’s compound. The hydroxyethyl side chain introduces a chiral center, which might influence stereoselective interactions with enzymes or receptors, a feature absent in simpler analogs like N-(4-chlorophenyl)piperazine-1-carboxamide .
Salt Form and Solubility :
Piperazine Ring Conformation :
Inferred Pharmacological Profile
- Diethylcarbamazine () targets filarial parasites via unknown mechanisms, possibly involving piperazine’s modulation of invertebrate muscle receptors. The target compound’s furan and hydroxyethyl groups could redirect activity toward bacterial or fungal targets .
- N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride () is marketed as a research chemical, suggesting utility in medicinal chemistry optimization .
Biological Activity
N-Benzyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on various aspects such as antiviral properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzyl group and a furan-based side chain. Its molecular formula is with a molecular weight of approximately 288.34 g/mol. The presence of both the furan and piperazine moieties suggests potential interactions with biological targets, making it a candidate for further investigation.
Antiviral Activity
Research indicates that derivatives of piperazine compounds often exhibit significant antiviral properties. For instance, studies have shown that similar structures can inhibit the replication of viruses such as Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).
Case Study: Hepatitis C Virus (HCV)
A study focusing on N-benzyl-4-heteroaryl-piperazine derivatives demonstrated their ability to inhibit HCV NS5B polymerase, an essential enzyme for viral replication. The most effective compounds in this series exhibited EC50 values in the nanomolar range, indicating potent antiviral activity . While specific data on N-benzyl-4-[2-(furan-2-yil)-2-hydroxyethyl]piperazine-1-carboxamide hydrochloride is limited, its structural similarities suggest it may exhibit comparable activities.
The biological activity of N-benzyl-4-[2-(furan-2-yil)-2-hydroxyethyl]piperazine compounds can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : Compounds similar to this piperazine derivative have been shown to inhibit key viral enzymes, disrupting the viral life cycle.
- Cellular Uptake : The hydrophilic nature of the hydroxyl group may enhance cellular uptake, allowing for increased bioavailability within target cells.
- Interaction with Cellular Receptors : The benzyl and furan substituents may facilitate interactions with specific cellular receptors or proteins involved in viral entry or replication.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at various positions on the piperazine ring or side chains can significantly impact potency and selectivity against viral targets:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased binding affinity to viral enzymes |
| Hydroxyl group at C2 | Enhanced solubility and bioavailability |
| Furan ring | Potential interaction with nucleophilic sites |
Research Findings
Recent studies have highlighted the importance of heterocyclic compounds in drug design. For instance, research into N-Heterocycles has identified them as promising antiviral agents due to their diverse mechanisms of action and ability to modulate biological pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Benzyl-4-[2-(Furan-2-yl)-2-Hydroxyethyl]Piperazine-1-Carboxamide Hydrochloride?
- Methodology :
-
Step 1 : Piperazine ring functionalization via nucleophilic substitution. React 4-(chloromethyl)benzamide derivatives with 2-furoyl-piperazine under reflux in acetonitrile with K₂CO₃ as a base .
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Step 2 : Introduce the hydroxyethyl group via reductive amination. Use sodium cyanoborohydride in acetic acid to reduce intermediates, ensuring pH control (5-6) to optimize yield .
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Step 3 : Purify via precipitation (water addition) and characterize using TLC for reaction monitoring .
- Key Considerations :
-
Temperature (reflux at 80–100°C) and solvent polarity critically influence reaction efficiency .
Q. How is the compound characterized structurally?
- Techniques :
-
NMR Spectroscopy : Confirm regiochemistry of the piperazine and furan moieties (e.g., δ 7.4–7.6 ppm for aromatic protons) .
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X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group and piperazine conformation .
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Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ≈ 400) .
- Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 (piperazine CH₂), δ 6.2–6.4 (furan H) | Confirm backbone structure |
| X-ray | Dihedral angles (e.g., 85° between rings) | Spatial arrangement analysis |
Q. What safety protocols are recommended for handling this compound?
- Precautions :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Avoid dust formation; work under fume hoods with HEPA filtration .
- First Aid : Rinse exposed areas with water for 15 minutes; seek medical evaluation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final step?
- Approach :
-
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve nucleophilicity of intermediates .
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Catalyst Addition : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
-
DoE (Design of Experiments) : Vary temperature (60–120°C), pH (4–8), and stoichiometry to identify optimal parameters .
- Case Study :
-
Increasing K₂CO₃ from 1.5 to 2.5 equivalents improved yields by 22% in analogous piperazine derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
- Hypothesis Testing :
-
Structural Analogues : Compare activity of derivatives (e.g., fluoroethyl vs. hydroxyethyl substituents) to identify pharmacophores .
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Assay Validation : Replicate assays under standardized conditions (e.g., ATP levels for cytotoxicity; IC₅₀ ± SEM) .
- Example :
-
Discrepancies in IC₅₀ values (5–50 µM) for antimicrobial activity may arise from bacterial strain variability. Use CLSI guidelines for MIC testing .
Q. How can computational methods guide structural optimization?
- Methods :
-
Molecular Docking : Simulate binding to targets (e.g., acetylcholinesterase for Alzheimer’s applications) using AutoDock Vina .
-
QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with bioactivity .
- Data Table :
| Derivative | LogP | pIC₅₀ (AChE Inhibition) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent Compound | 2.1 | 6.8 ± 0.3 | -9.2 |
| Fluoroethyl | 1.9 | 7.1 ± 0.2 | -10.5 |
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Degradation Pathways :
- Hydrolysis of the carboxamide group at pH < 3 forms benzylamine and furan-2-yl ketone byproducts .
- Mitigation :
- Lyophilize and store at -20°C under argon to prevent moisture/acid exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
